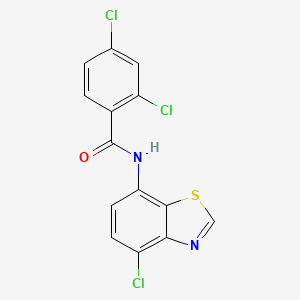

2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

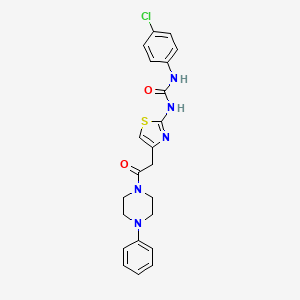

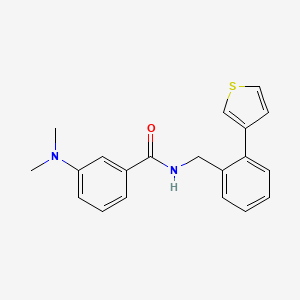

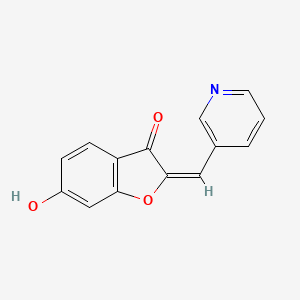

2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Scientific Research Applications

Antitumor Applications

Benzothiazole derivatives, including compounds structurally similar to 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide, have been synthesized and evaluated for their potential as antitumor agents. For instance, a study by Yoshida et al. (2005) developed derivatives exhibiting significant in vivo inhibitory effects on tumor growth, highlighting their potential in cancer treatment research (Yoshida et al., 2005).

Antibacterial Studies

Research by Obasi et al. (2017) explored the antibacterial capabilities of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, demonstrating significant activity against various bacterial strains. This suggests the potential use of similar benzothiazole compounds in developing new antibacterial agents (Obasi et al., 2017).

Chemical Synthesis and Characterization

The synthesis and characterization of benzothiazole compounds, akin to 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide, have been a focus of studies like Ćaleta et al. (2008). They synthesized novel benzothiazoles and characterized them using various spectroscopic methods, contributing to the understanding of these compounds' chemical properties (Ćaleta et al., 2008).

Diuretic Activity

A study by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives, including a compound structurally related to the 2,4-dichloro derivative, revealed notable diuretic activity, suggesting possible medical applications in treating fluid retention (Yar & Ansari, 2009).

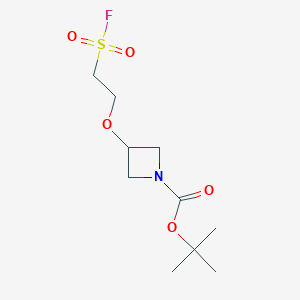

Synthesis and Reactivity

Farag et al. (1997) investigated the synthesis and reactivity of benzothiazol-2-ylcarbonylhydroximoyl chloride, a compound related in structure to 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide. Their findings contribute to the broader understanding of the chemical reactivity and potential applications of benzothiazole derivatives (Farag et al., 1997).

Antimicrobial Agents

Naganagowda and Petsom (2011) synthesized benzothiophene derivatives and evaluated their antibacterial and antifungal activities, highlighting the role of such compounds, including benzothiazoles, as potential antimicrobial agents (Naganagowda & Petsom, 2011).

Mechanism of Action

Target of Action

It is known that thiazoles, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazoles generally interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazoles are known to induce biological effects through various targets . The exact pathways and their downstream effects would depend on the specific targets of this compound.

Result of Action

Thiazoles are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .

properties

IUPAC Name |

2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2OS/c15-7-1-2-8(10(17)5-7)14(20)19-11-4-3-9(16)12-13(11)21-6-18-12/h1-6H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOAPAWSCINUSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide](/img/structure/B2960518.png)

![N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2960519.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2960527.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2960529.png)

![2-(2-oxooxazolidin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2960530.png)

![4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2960532.png)